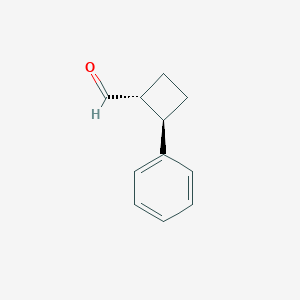
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. PCC is a chiral cyclobutane derivative that can be synthesized through various methods. It has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions.
Mecanismo De Acción
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of a carbonyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a reducing agent by transferring hydrogen to the substrate, resulting in the formation of a hydroxyl group. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde acts as a catalyst by facilitating the reaction between the substrate and the reagent, resulting in the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde. However, studies have shown that (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can induce oxidative stress in cells, leading to cell death. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been shown to have antiproliferative effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in lab experiments is its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde is also relatively easy to synthesize and handle in the laboratory. However, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in scientific research. One potential area of research is the development of new synthetic methods using (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde as a reagent. Another potential area of research is the use of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new chiral compounds. Additionally, (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde could be used in the preparation of new natural products with potential pharmaceutical applications. Finally, further research is needed to understand the biochemical and physiological effects of (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde and its potential applications in medicine.
Métodos De Síntesis
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized through various methods, including the oxidation of (1R,2R)-2-Phenylcyclobutane-1-carboxylic acid using various oxidizing agents, such as Jones reagent, potassium permanganate, and sodium hypochlorite. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde can also be synthesized through the reduction of (1R,2R)-2-Phenylcyclobutanone using sodium borohydride or lithium aluminum hydride. The resulting product is a white crystalline solid with a melting point of 75-77°C.
Aplicaciones Científicas De Investigación
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been widely used in scientific research for its ability to act as an oxidizing agent, reducing agent, and catalyst in various chemical reactions. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of various organic compounds, including alcohols, ketones, and acids. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the preparation of chiral compounds, such as chiral sulfoxides and chiral epoxides. (1R,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used as a reagent in the synthesis of various natural products, including steroids, alkaloids, and terpenoids.
Propiedades
Número CAS |
176172-03-5 |
|---|---|
Nombre del producto |
(1R,2R)-2-Phenylcyclobutane-1-carbaldehyde |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(1R,2R)-2-phenylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
Clave InChI |
PSDJDWYRXCICBF-QWRGUYRKSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]1C=O)C2=CC=CC=C2 |
SMILES |
C1CC(C1C=O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(C1C=O)C2=CC=CC=C2 |
Sinónimos |
Cyclobutanecarboxaldehyde, 2-phenyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



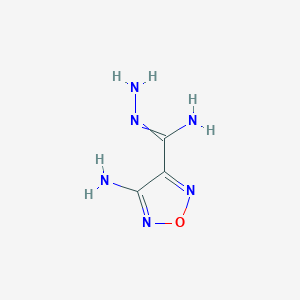



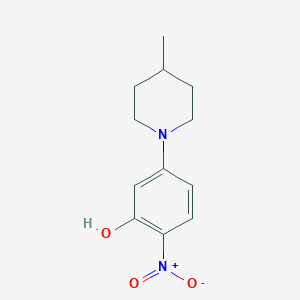
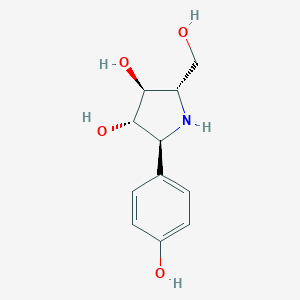

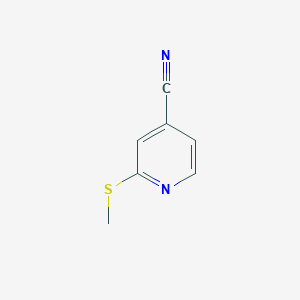
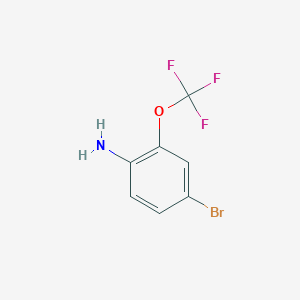
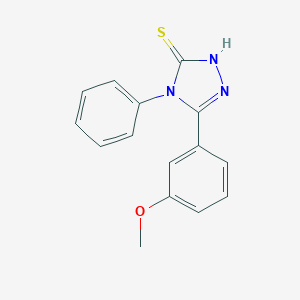
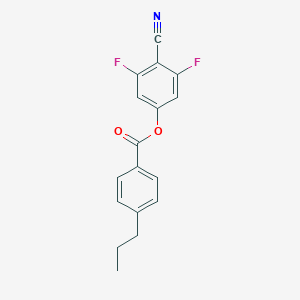
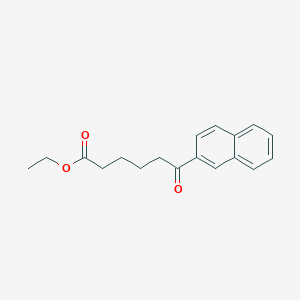
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)